4-(4-Ethoxyphenyl)-2-methyl-1-butene

Description

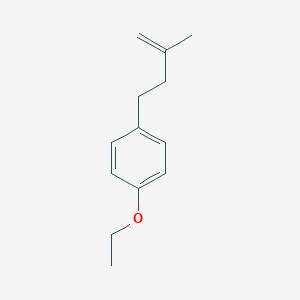

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-4-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-4-14-13-9-7-12(8-10-13)6-5-11(2)3/h7-10H,2,4-6H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUAUKYTEMHROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641213 | |

| Record name | 1-Ethoxy-4-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18272-92-9 | |

| Record name | 1-Ethoxy-4-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 4-(4-Ethoxyphenyl)-2-methyl-1-butene: Current Scientific Knowledge

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the currently available scientific and technical information regarding the chemical properties of 4-(4-Ethoxyphenyl)-2-methyl-1-butene. Despite a comprehensive search of scientific literature and chemical databases, it is important to note that detailed experimental data and research on this specific compound are exceptionally limited in the public domain. This guide presents the predicted data where available and outlines general methodologies that could be applied for its characterization and study, based on related compounds.

Chemical and Physical Properties

Quantitative data for this compound is sparse and largely based on computational predictions. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O | N/A |

| Molecular Weight | 190.28 g/mol | [1] |

| Boiling Point | 264.7 ± 9.0 °C | Predicted[1] |

| Density | 0.918 ± 0.06 g/cm³ | Predicted[1] |

Note: No experimental data for properties such as melting point, solubility, or spectroscopic characteristics (NMR, IR, Mass Spectrometry) for this compound have been found in the reviewed literature.

Synthesis and Experimental Protocols

A potential synthesis workflow is outlined below. This is a hypothetical pathway and would require experimental validation.

Caption: Hypothetical synthetic pathway for this compound.

Detailed Methodologies (Hypothetical):

-

Step 1: Grignard Reagent Formation: 4-Bromotoluene would first be reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, (4-ethoxyphenyl)magnesium bromide.

-

Step 2: Grignard Reaction: The prepared Grignard reagent would then be reacted with isobutyraldehyde in a nucleophilic addition reaction. This would be followed by an acidic workup to yield the intermediate alcohol, 1-(4-ethoxyphenyl)-2-methylpropan-1-ol.

-

Step 3: Dehydration: The intermediate alcohol would undergo dehydration, likely through treatment with a strong acid catalyst such as sulfuric acid and heat, to eliminate a molecule of water and form the target alkene, this compound.

Purification and Characterization: The final product would likely be purified using column chromatography. Characterization would be essential and would involve standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the structure, including the position of the double bond and the connectivity of the ethyl and methyl groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic C=C bond of the alkene and the aromatic C-H and C-O stretches.

-

Mass Spectrometry (MS): MS would confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways

There is currently no published research detailing any biological activity or investigation into the signaling pathways affected by this compound. The compound is not mentioned in major pharmacological or toxicological databases.

For researchers interested in the potential biological effects of this compound, a general workflow for initial screening is proposed.

Caption: A general workflow for the initial biological screening of a novel compound.

Conclusion and Future Directions

This compound is a compound for which there is a significant lack of empirical data in the scientific literature. The information available is primarily predictive. For researchers and drug development professionals, this presents both a challenge and an opportunity. The immediate future for research on this compound would involve its synthesis and thorough chemical characterization. Following this, a broad biological screening could elucidate any potential therapeutic or toxicological properties, which could then lead to more focused studies on its mechanism of action and potential involvement in cellular signaling pathways. Until such studies are conducted and published, any discussion of its properties and activities remains speculative.

References

4-(4-Ethoxyphenyl)-2-methyl-1-butene CAS number 18272-92-9 characterization

CAS Number: 18272-92-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical characterization of 4-(4-Ethoxyphenyl)-2-methyl-1-butene. Due to the limited availability of public experimental data for this specific compound, this document presents predicted physical and spectroscopic properties based on established chemical principles and data from structurally similar compounds. Plausible synthetic routes are detailed with complete experimental protocols. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related aryl-alkene compounds.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. The boiling point and density are predicted values based on computational models.

| Property | Value | Reference |

| CAS Number | 18272-92-9 | |

| Molecular Formula | C₁₃H₁₈O | [1][2] |

| Molecular Weight | 190.28 g/mol | [3] |

| Predicted Boiling Point | 264.7 ± 9.0 °C at 760 mmHg | [3] |

| Predicted Density | 0.918 ± 0.06 g/cm³ | [3] |

Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds, such as 2-methyl-4-phenyl-1-butene.[4]

¹H NMR Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -OCH₂CH₃) |

| ~6.85 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to -OCH₂CH₃) |

| ~4.75 | s | 1H | =CH ₂ (vinylic) |

| ~4.65 | s | 1H | =CH ₂ (vinylic) |

| ~4.00 | q, J ≈ 7.0 Hz | 2H | -OCH ₂CH₃ |

| ~2.65 | t, J ≈ 7.5 Hz | 2H | Ar-CH ₂- |

| ~2.30 | t, J ≈ 7.5 Hz | 2H | -CH ₂-C= |

| ~1.75 | s | 3H | =C-CH ₃ |

| ~1.40 | t, J ≈ 7.0 Hz | 3H | -OCH₂CH ₃ |

¹³C NMR Spectroscopy

Predicted ¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~157.5 | C -O (aromatic) |

| ~145.0 | C =CH₂ |

| ~133.0 | C -CH₂ (aromatic) |

| ~129.5 | C H (aromatic, ortho) |

| ~114.5 | C H (aromatic, meta) |

| ~110.0 | =C H₂ |

| ~63.5 | -OC H₂CH₃ |

| ~40.0 | Ar-C H₂- |

| ~34.0 | -C H₂-C= |

| ~22.5 | =C-C H₃ |

| ~15.0 | -OCH₂C H₃ |

Infrared (IR) Spectroscopy

Predicted IR (neat, cm⁻¹):

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3080 | =C-H stretch (vinylic) |

| ~2960-2850 | C-H stretch (aliphatic) |

| ~1650 | C=C stretch (alkene) |

| ~1610, 1510 | C=C stretch (aromatic) |

| ~1240 | C-O stretch (aryl ether) |

| ~890 | =CH₂ bend (out-of-plane) |

Mass Spectrometry

Predicted Mass Spectrum (EI):

| m/z | Proposed Fragment |

| 190 | [M]⁺ |

| 175 | [M - CH₃]⁺ |

| 161 | [M - C₂H₅]⁺ |

| 135 | [M - C₄H₇]⁺ |

| 107 | [C₇H₇O]⁺ |

Proposed Synthetic Routes and Experimental Protocols

Synthesis via Grignard Reaction

This approach involves the reaction of an isopropenyl Grignard reagent with a suitable electrophile derived from 4-ethoxyphenylethanol.

Caption: Proposed Grignard reaction workflow for the synthesis of this compound.

Step 1: Synthesis of 2-(4-Ethoxyphenyl)ethyl Bromide

-

To a stirred solution of 4-ethoxyphenylethanol (1 equivalent) in dry diethyl ether under a nitrogen atmosphere at 0 °C, slowly add phosphorus tribromide (PBr₃, 0.4 equivalents).

-

A small amount of pyridine (0.1 equivalents) is added to neutralize the HBr byproduct.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of ice-cold water.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 2-(4-ethoxyphenyl)ethyl bromide.

Step 2: Grignard Reaction to form this compound

-

In a separate flask, prepare the Grignard reagent by adding a solution of isopropenyl bromide (1.2 equivalents) in dry tetrahydrofuran (THF) to a suspension of magnesium turnings (1.3 equivalents) in dry THF under a nitrogen atmosphere.

-

The reaction is initiated with a small crystal of iodine if necessary.

-

Once the Grignard reagent formation is complete, the solution of 2-(4-ethoxyphenyl)ethyl bromide (1 equivalent) in dry THF is added dropwise at 0 °C.

-

The reaction mixture is then refluxed for 4 hours.

-

After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis via Wittig Reaction

This classic olefination reaction involves the reaction of a phosphorus ylide with 1-(4-ethoxyphenyl)propan-2-one.

Caption: Proposed Wittig reaction workflow for the synthesis of this compound.

Step 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

-

To a suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in dry THF under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.05 equivalents, 2.5 M in hexanes) dropwise.

-

The resulting deep red or orange solution is stirred at 0 °C for 1 hour, then at room temperature for an additional hour to ensure complete ylide formation.

Step 2: Wittig Olefination

-

A solution of 1-(4-ethoxyphenyl)propan-2-one (1 equivalent) in dry THF is added dropwise to the prepared ylide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is monitored by TLC for the disappearance of the ketone.

-

The reaction is quenched by the addition of water.

-

The mixture is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield this compound.

Potential Biological Activity and Future Directions

While no specific biological activities have been reported for this compound, the ethoxyphenyl moiety is present in various biologically active molecules. Studies on other ethoxyphenyl derivatives have suggested potential antimicrobial and antioxidant activities.[1][5] The structural similarity of the core scaffold to certain classes of pharmacologically active compounds, such as some non-steroidal anti-inflammatory drugs and selective estrogen receptor modulators, suggests that this compound could be a candidate for biological screening in these areas.

Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a broad range of in vitro and in vivo biological assays could be performed to elucidate its pharmacological profile.

Conclusion

This technical guide provides a foundational understanding of this compound, including its predicted physicochemical and spectroscopic properties. The detailed hypothetical synthetic protocols offer a starting point for its preparation in a laboratory setting. Further experimental validation is necessary to confirm the data presented herein and to explore the potential biological activities of this compound. This document aims to facilitate future research and development efforts involving this and structurally related molecules.

References

A Technical Guide to the Spectroscopic Profile of 4-(4-Ethoxyphenyl)-2-methyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 4-(4-Ethoxyphenyl)-2-methyl-1-butene. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this report details predicted spectroscopic characteristics based on closely related structural analogs. The methodologies described represent standard analytical protocols for the characterization of novel organic compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₈O

-

Molecular Weight: 190.28 g/mol

-

CAS Number: 18272-92-9

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound, extrapolated from spectral data of analogous compounds such as 2-methyl-4-phenyl-1-butene and various 4-methoxyphenylbutene derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -OCH₂CH₃) |

| ~6.85 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to -OCH₂CH₃) |

| ~4.75 | s | 1H | =CH₂ (vinylic) |

| ~4.70 | s | 1H | =CH₂ (vinylic) |

| 4.02 | q, J ≈ 7.0 Hz | 2H | -OCH₂CH₃ |

| 2.65 | t, J ≈ 7.5 Hz | 2H | Ar-CH₂- |

| 2.35 | t, J ≈ 7.5 Hz | 2H | -CH₂-C= |

| 1.75 | s | 3H | =C-CH₃ |

| 1.41 | t, J ≈ 7.0 Hz | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~157.5 | Ar-C (para, attached to -O) |

| ~145.0 | =C(CH₃) |

| ~133.0 | Ar-C (ipso, attached to butene chain) |

| ~129.5 | Ar-CH (ortho to -OCH₂CH₃) |

| ~114.5 | Ar-CH (meta to -OCH₂CH₃) |

| ~110.0 | =CH₂ |

| ~63.0 | -OCH₂CH₃ |

| ~40.0 | Ar-CH₂- |

| ~35.0 | -CH₂-C= |

| ~22.5 | =C-CH₃ |

| ~15.0 | -OCH₂CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3075 | Medium | =C-H stretch (vinylic) |

| ~2960-2850 | Strong | C-H stretch (aliphatic) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1610, 1510 | Strong | C=C stretch (aromatic) |

| ~1245 | Strong | C-O-C stretch (aryl ether) |

| ~890 | Strong | =CH₂ out-of-plane bend |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 190 | Moderate | [M]⁺ (Molecular Ion) |

| 161 | Moderate | [M - C₂H₅]⁺ |

| 133 | Strong | [M - C₄H₇]⁺ |

| 107 | Very Strong | [C₇H₇O]⁺ (base peak) |

| 91 | Moderate | [C₇H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of approximately 5-10 mg of this compound would be dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer.

3.2 Infrared (IR) Spectroscopy The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two sodium chloride plates to form a thin film for analysis. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS) Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting fragmentation pattern would be analyzed.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound for research and development purposes. Experimental verification of these predicted data is recommended for any application.

Potential Biological Activity of Ethoxyphenyl Butene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological activities of ethoxyphenyl butene derivatives, a class of organic compounds with emerging interest in the field of medicinal chemistry. While research into ethoxy-substituted derivatives is still developing, significant insights can be drawn from their structural similarity to well-studied methoxyphenyl analogues, particularly chalcones. This document summarizes the current findings on their anticancer properties, explores their potential anti-inflammatory and antioxidant activities based on structure-activity relationship (SAR) studies of related compounds, and provides detailed experimental protocols for key biological assays.

Core Chemical Structure and Analogs

Ethoxyphenyl butene derivatives are characterized by an ethoxyphenyl group linked to a butene core. A prominent subgroup of these compounds are the chalcones, or 1,3-diaryl-2-propen-1-ones, where the butene is part of a propenone system. The substitution pattern on the phenyl rings, including the position of the ethoxy group, significantly influences the compound's biological activity. Much of the current understanding is extrapolated from their methoxy-substituted counterparts due to the extensive research on the latter.

Anticancer Activity

The most concretely documented biological activity of an ethoxyphenyl butene derivative is its potential as an anticancer agent. Research has demonstrated the cytotoxic and pro-apoptotic effects of specific derivatives on cancer cell lines.

Cytotoxicity of (E)-1-(4-ethoxy-3-methoxyphenyl)-5-methylhex-1-en-3-one

A notable example is the chalcone analogue (E)-1-(4-ethoxy-3-methoxyphenyl)-5-methylhex-1-en-3-one. Studies have shown its cytotoxic effects on the human cervical cancer cell line (HeLa). The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined and are presented in Table 1. The data shows a dose-dependent cytotoxic effect.[1]

Table 1: Cytotoxicity of (E)-1-(4-ethoxy-3-methoxyphenyl)-5-methylhex-1-en-3-one against HeLa Cells [1]

| Treatment Duration | IC50 (µM) |

| 24 hours | 2.55 ± 1.23 |

| 48 hours | 3.64 ± 0.86 |

Data presented as mean ± standard deviation.

Mechanism of Action: Induction of Apoptosis

The primary mechanism of the anticancer activity of (E)-1-(4-ethoxy-3-methoxyphenyl)-5-methylhex-1-en-3-one has been identified as the induction of apoptosis, or programmed cell death. Flow cytometry analysis using Annexin V-FITC and 7-AAD staining has confirmed that this compound induces apoptosis in HeLa cells.[1] This is a desirable characteristic for an anticancer agent, as it eliminates cancer cells in a controlled manner.

Below is a generalized signaling pathway for apoptosis induction, a common mechanism for many chemotherapeutic agents.

Caption: Generalized intrinsic apoptosis pathway initiated by a cytotoxic compound.

Potential Anti-inflammatory and Antioxidant Activities

While direct and extensive evidence for the anti-inflammatory and antioxidant activities of ethoxyphenyl butene derivatives is limited, the broader class of chalcones, including many methoxyphenyl derivatives, has been widely studied for these properties. The structural similarities suggest that ethoxyphenyl butene derivatives are promising candidates for exhibiting similar activities.

Inferred Anti-inflammatory Activity

Chalcones are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways such as NF-κB. For instance, methoxylated phenyl-based chalcones have shown significant inhibition of nitric oxide production in LPS-induced macrophages, with some derivatives exhibiting IC50 values in the low micromolar range.[2] The presence of electron-donating groups like ethoxy on the phenyl ring is generally considered favorable for anti-inflammatory activity.

Inferred Antioxidant Activity

The antioxidant properties of chalcones are often attributed to their ability to scavenge free radicals and chelate metal ions.[3] The phenolic hydroxyl and methoxy groups are known to contribute to this activity.[3] It is plausible that the ethoxy group, being an electron-donating group, could also contribute to the antioxidant potential of these derivatives. Studies on various chalcone derivatives have demonstrated their capacity to scavenge radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[4][5][6][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of ethoxyphenyl butene derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and cultured for 24 hours at 37°C.[3]

-

Treatment: The cells are then exposed to varying concentrations of the ethoxyphenyl butene derivative for 24 or 48 hours. A control group is treated with the vehicle (e.g., DMSO) only.[3]

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[3]

-

Formazan Solubilization: The medium is removed, and the resulting formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).[3]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 490 nm with a reference wavelength of 620 nm.[3]

-

Data Analysis: The relative cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.

Apoptosis Detection (Annexin V-FITC/7-AAD Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Protocol:

-

Cell Treatment: HeLa cells are treated with the IC50 concentration of the ethoxyphenyl butene derivative for a specified time (e.g., 48 hours).[1]

-

Cell Harvesting: After treatment, the cells are harvested, washed with cold PBS, and centrifuged.[8][9]

-

Resuspension: The cell pellet is resuspended in 1X Annexin V Binding Buffer.[8]

-

Staining: 5 µL of Annexin V-FITC and 5 µL of 7-AAD are added to the cell suspension.[8]

-

Incubation: The cells are gently vortexed and incubated for 15-20 minutes at room temperature in the dark.[8]

-

Flow Cytometry Analysis: After incubation, 400 µL of 1X Annexin V Binding Buffer is added, and the cells are analyzed immediately by flow cytometry.[8] Annexin V-FITC is detected in the FITC channel, and 7-AAD is detected in the PerCP or a similar channel.

Caption: Experimental workflow for apoptosis detection using Annexin V/7-AAD staining.

Conclusion and Future Directions

The available evidence strongly suggests that ethoxyphenyl butene derivatives, particularly those with a chalcone scaffold, are a promising class of compounds with significant anticancer potential. The demonstrated cytotoxicity and apoptosis-inducing capabilities of (E)-1-(4-ethoxy-3-methoxyphenyl)-5-methylhex-1-en-3-one warrant further investigation into its efficacy against a broader range of cancer cell lines and in in vivo models.

Furthermore, based on the well-established structure-activity relationships of related methoxyphenyl chalcones, there is a strong rationale for exploring the anti-inflammatory and antioxidant properties of ethoxyphenyl butene derivatives. Future research should focus on the synthesis of a library of these compounds with varying substitution patterns to elucidate their full therapeutic potential and to establish a comprehensive understanding of their structure-activity relationships. Such studies will be crucial for the development of novel and effective therapeutic agents for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. comparative-antioxidant-activity-of-the-synthesized-e-chalcones - Ask this paper | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. morebio.co.kr [morebio.co.kr]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Grignard Reaction Mechanisms for Alkene Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Grignard reaction, a cornerstone of organic synthesis, offers a powerful and versatile methodology for the formation of carbon-carbon bonds. While renowned for its utility in the synthesis of alcohols, its application in the stereoselective and regioselective construction of alkenes is of significant interest in academic research and the pharmaceutical industry. This technical guide provides an in-depth exploration of the core mechanisms, experimental protocols, and quantitative data associated with the synthesis of alkenes utilizing Grignard reagents.

Introduction to Alkene Synthesis via Grignard Reagents

Grignard reagents (R-MgX) are potent nucleophiles and strong bases, prepared by the reaction of an organic halide with magnesium metal.[1] Their utility in alkene synthesis is primarily realized through three distinct mechanistic pathways:

-

Nucleophilic Substitution on Allylic and Vinyl Halides: This approach involves the direct coupling of a Grignard reagent with an allylic or vinyl halide, often catalyzed by transition metals such as nickel or palladium.

-

Addition to Carbonyl Compounds followed by Elimination: A two-step process where the Grignard reagent first adds to an aldehyde or ketone to form a secondary or tertiary alcohol. Subsequent acid-catalyzed dehydration of the alcohol intermediate yields the corresponding alkene.

-

Conjugate Addition to α,β-Unsaturated Carbonyls: While typically a competing pathway, under specific conditions, the 1,4-addition of a Grignard reagent to an α,β-unsaturated carbonyl compound can be a viable route to functionalized alkenes.

This guide will delve into the intricacies of each of these methods, providing detailed mechanistic insights, experimental procedures, and a comparative analysis of their synthetic utility.

Nucleophilic Substitution on Allylic and Vinyl Halides

The direct coupling of Grignard reagents with sp2-hybridized carbon centers in allylic and vinyl halides provides a direct route to substituted alkenes. These reactions often necessitate the use of a transition metal catalyst to facilitate the cross-coupling process.

Reaction with Allylic Halides

The reaction of Grignard reagents with allylic halides can proceed via an SN2' mechanism, leading to the formation of a new carbon-carbon bond at the γ-position relative to the leaving group, accompanied by a shift of the double bond.[2] The regioselectivity of this reaction is a key consideration.

Mechanism: The reaction is believed to proceed through a second-order allylic rearrangement. The nucleophilic carbon of the Grignard reagent attacks the γ-carbon of the allylic halide, while the double bond shifts, and the halide is expelled.[2] The stereochemistry of this substitution is complex but can be stereospecific in acyclic systems, with the nucleophile often adding syn to the leaving group.[2]

Kumada Coupling with Vinyl Halides

The nickel- or palladium-catalyzed cross-coupling of Grignard reagents with vinyl halides, known as the Kumada-Tamao-Corriu coupling, is a highly effective method for the stereoselective synthesis of alkenes.[3][4] The stereochemistry of the vinyl halide is typically retained in the product.[3]

Mechanism: The catalytic cycle of the Kumada coupling is widely accepted to involve the following key steps[3]:

-

Oxidative Addition: The active M(0) catalyst (where M is Ni or Pd) inserts into the carbon-halogen bond of the vinyl halide to form an organometallic M(II) complex.

-

Transmetalation: The Grignard reagent transfers its organic group to the metal center, displacing the halide and forming a diorganometallic complex.

-

Reductive Elimination: The two organic groups on the metal center couple and are eliminated as the final alkene product, regenerating the M(0) catalyst.

Catalytic cycle of the Kumada coupling reaction.

Addition to Carbonyl Compounds followed by Dehydration

This two-step approach is a classical and widely used method for alkene synthesis. The initial Grignard addition to an aldehyde or ketone is a robust C-C bond-forming reaction, followed by an acid-catalyzed elimination of water to form the double bond.

Grignard Addition to Aldehydes and Ketones

Grignard reagents readily add to the electrophilic carbon of a carbonyl group, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary or tertiary alcohol.[5]

Grignard addition to a carbonyl compound.

Acid-Catalyzed Dehydration of Alcohols

The alcohol product from the Grignard addition can be dehydrated to an alkene by treatment with a strong acid, such as sulfuric acid or phosphoric acid, and heat. The reaction typically follows an E1 mechanism for secondary and tertiary alcohols, proceeding through a carbocation intermediate.

Mechanism:

-

Protonation of the Hydroxyl Group: The hydroxyl group is protonated by the acid to form a good leaving group (water).

-

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a carbocation.

-

Deprotonation: A base (typically water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, leading to the formation of the alkene.

The regioselectivity of the elimination is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product.

Quantitative Data

The yield and stereoselectivity of alkene synthesis via Grignard reactions are highly dependent on the specific substrates, catalysts, and reaction conditions employed. The following tables summarize representative data from the literature.

Table 1: Kumada Coupling of Vinyl Halides with Grignard Reagents

| Vinyl Halide | Grignard Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Stereoretention (%) |

| (E)-β-Bromostyrene | Phenylmagnesium Bromide | Ni(acac)₂ (1) | Ether | Reflux | 98 | >99 |

| (Z)-1-Bromo-1-hexene | Ethylmagnesium Bromide | Pd(PPh₃)₄ (2) | THF | 25 | 85 | >98 |

| (E)-1-Iodo-1-octene | Isopropylmagnesium Chloride | NiCl₂(dppp) (3) | Ether | 0 | 92 | >99 |

| 1-Bromo-2-methyl-1-propene | n-Butylmagnesium Bromide | PdCl₂(dppf) (1.5) | THF | 50 | 88 | N/A |

Data compiled from various sources in the chemical literature.

Table 2: Alkene Synthesis via Grignard Addition and Dehydration

| Carbonyl Compound | Grignard Reagent | Dehydrating Agent | Temp (°C) | Alkene Product | Yield (%) |

| Acetone | Phenylmagnesium Bromide | H₂SO₄ | 100 | 2-Phenylpropene | 85 |

| Cyclohexanone | Methylmagnesium Iodide | H₃PO₄ | 150 | 1-Methylcyclohexene | 90 |

| Benzaldehyde | Ethylmagnesium Bromide | TsOH | 120 | 1-Phenyl-1-propene | 78 |

| 2-Butanone | n-Propylmagnesium Bromide | KHSO₄ | 160 | 3-Methyl-3-hexene | 82 |

Yields are for the two-step sequence. Data is illustrative and sourced from typical laboratory procedures.

Detailed Experimental Protocols

General Procedure for Kumada Coupling of a Vinyl Halide

Materials:

-

Anhydrous diethyl ether or THF

-

Vinyl halide

-

Grignard reagent (commercially available or freshly prepared)

-

Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dppp))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flushed with an inert gas.

-

The vinyl halide and the catalyst are dissolved in the anhydrous solvent in the flask.

-

The Grignard reagent solution is added dropwise from the dropping funnel to the stirred solution at a controlled temperature (often room temperature or slightly elevated).

-

The reaction mixture is stirred for a period of time (typically 1-24 hours) until the reaction is complete (monitored by TLC or GC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or distillation to afford the pure alkene.

General Procedure for Alkene Synthesis via Grignard Addition and Dehydration

Part A: Grignard Addition to a Ketone

Materials:

-

Anhydrous diethyl ether or THF

-

Magnesium turnings

-

Alkyl or aryl halide

-

Ketone

-

Iodine crystal (as an initiator)

-

Inert atmosphere (optional, but recommended)

Procedure:

-

All glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon.

-

Magnesium turnings and a crystal of iodine are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

A solution of the alkyl or aryl halide in anhydrous ether is added dropwise to the magnesium. The reaction is initiated if necessary by gentle warming.

-

After the Grignard reagent has formed (indicated by the disappearance of the magnesium and a cloudy grey solution), a solution of the ketone in anhydrous ether is added dropwise at a rate that maintains a gentle reflux.[6]

-

After the addition is complete, the mixture is stirred for an additional 30-60 minutes.

Part B: Dehydration of the Tertiary Alcohol

Materials:

-

The crude alcohol from Part A

-

Strong acid (e.g., concentrated H₂SO₄, H₃PO₄, or p-toluenesulfonic acid)

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

-

To the crude alcohol (after removal of the ether solvent), the strong acid catalyst is carefully added.

-

The mixture is heated to the appropriate temperature for dehydration.[7] If a Dean-Stark trap is used, the reaction can be driven to completion by the removal of water.

-

The reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction mixture is cooled and neutralized with a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with water and brine, and dried over a suitable drying agent.

-

The alkene product is purified by distillation or column chromatography.

Experimental workflow for alkene synthesis via dehydration.

Conclusion

The Grignard reaction provides a powerful and adaptable platform for the synthesis of alkenes. The choice of method—be it direct coupling with allylic or vinyl halides or a two-step addition-elimination sequence—depends on the desired substitution pattern, stereochemistry, and the functional group tolerance of the starting materials. For the synthesis of stereodefined alkenes, the Kumada coupling offers a superior approach. In contrast, the Grignard addition followed by dehydration is a robust method for the preparation of highly substituted alkenes from readily available carbonyl compounds. A thorough understanding of the underlying mechanisms and careful control of reaction conditions are paramount to achieving high yields and selectivities in these transformations, making them invaluable tools for researchers in organic synthesis and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Kumada coupling - Wikipedia [en.wikipedia.org]

- 4. Kumada Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solved GRIGNARD AND DEHYDRATION REACTIONS Experiment 5 | Chegg.com [chegg.com]

Synthesis of 4-(4-Ethoxyphenyl)-2-methyl-1-butene: A Technical Guide to Starting Materials and Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for obtaining 4-(4-ethoxyphenyl)-2-methyl-1-butene, a valuable building block in organic synthesis. The following sections provide a comprehensive overview of the requisite starting materials, detailed experimental protocols for plausible synthetic routes, and a summary of relevant quantitative data. This document is intended to serve as a core resource for researchers and professionals engaged in drug development and chemical synthesis.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several established organic chemistry methodologies. The most viable routes, based on literature precedents for structurally similar compounds, include:

-

Grignard Reaction followed by Dehydration: This two-step approach involves the synthesis of a tertiary alcohol, 2-(4-ethoxyphenyl)-2-methylpropanol, via a Grignard reaction, followed by an acid-catalyzed dehydration to yield the target alkene.

-

Wittig Reaction: This method offers a direct route to the alkene by reacting a suitable phosphonium ylide with a ketone or aldehyde.

-

Alternative Grignard Reaction: This pathway involves the reaction of a different Grignard reagent with a suitable carbonyl compound to generate an isomeric alcohol, which is then dehydrated.

Each of these pathways utilizes distinct starting materials and offers unique advantages and challenges in terms of availability of precursors, reaction conditions, and potential yields.

Grignard Reaction and Subsequent Dehydration Pathway

This is a robust and well-documented approach for the synthesis of tetrasubstituted alkenes. The overall transformation is depicted below:

Caption: Grignard reaction followed by dehydration.

Starting Materials for Grignard/Dehydration Pathway

| Starting Material | Structure | Molar Mass ( g/mol ) | Key Role |

| 4-Bromo-1-ethoxybenzene | C₈H₉BrO | 201.06 | Aryl halide for Grignard reagent formation |

| Magnesium Turnings | Mg | 24.31 | Metal for Grignard reagent formation |

| Acetone | C₃H₆O | 58.08 | Carbonyl electrophile |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous solvent for Grignard reaction |

| Sulfuric Acid | H₂SO₄ | 98.08 | Acid catalyst for dehydration |

Experimental Protocols

Step 1: Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropanol

This protocol is adapted from established Grignard reaction procedures.[1][2][3]

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small volume of anhydrous tetrahydrofuran (THF) to just cover the magnesium.

-

In the dropping funnel, place a solution of 4-bromo-1-ethoxybenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 4-bromo-1-ethoxybenzene solution to the magnesium. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.

-

Once the reaction has initiated (indicated by a color change and gentle refluxing), add the remaining 4-bromo-1-ethoxybenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Acetone: Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Add a solution of acetone (1.0 equivalent) in anhydrous THF dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-ethoxyphenyl)-2-methylpropanol. The product can be purified by column chromatography if necessary.

Step 2: Dehydration of 2-(4-Ethoxyphenyl)-2-methylpropanol

This protocol is based on general procedures for the acid-catalyzed dehydration of tertiary alcohols.[4]

-

Place the crude 2-(4-ethoxyphenyl)-2-methylpropanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

-

Heat the mixture with stirring. The reaction can be monitored by thin-layer chromatography (TLC).

-

The product, this compound, can be distilled directly from the reaction mixture as it is formed.

-

Work-up: The collected distillate should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the final product. Further purification can be achieved by distillation.

Wittig Reaction Pathway

The Wittig reaction provides a direct conversion of a carbonyl group to an alkene and is a powerful tool for C=C bond formation.[2][5][6]

Caption: Wittig reaction pathway.

Starting Materials for Wittig Pathway

| Starting Material | Structure | Molar Mass ( g/mol ) | Key Role |

| Isopropyltriphenylphosphonium bromide | C₂₁H₂₂BrP | 385.27 | Phosphonium salt precursor to the ylide |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Strong base for ylide formation |

| 4-Ethoxybenzaldehyde | C₉H₁₀O₂ | 150.17 | Carbonyl electrophile |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous solvent |

Experimental Protocol

This protocol is a general representation of a Wittig reaction.[5][6]

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend isopropyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to -78 °C (dry ice/acetone bath).

-

Add n-butyllithium (1.0 equivalent) dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

-

Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

-

Reaction with Aldehyde: Cool the ylide solution back down to -78 °C.

-

Add a solution of 4-ethoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purification is typically achieved by column chromatography on silica gel to isolate this compound.

Alternative Grignard Reaction Pathway

An alternative Grignard approach involves the reaction of 4-ethoxybenzylmagnesium bromide with acetone.

Caption: Alternative Grignard pathway.

Starting Materials for Alternative Grignard Pathway

| Starting Material | Structure | Molar Mass ( g/mol ) | Key Role |

| 1-(Bromomethyl)-4-ethoxybenzene | C₉H₁₁BrO | 215.09 | Alkyl halide for Grignard reagent formation |

| Magnesium Turnings | Mg | 24.31 | Metal for Grignard reagent formation |

| Isobutyraldehyde | C₄H₈O | 72.11 | Carbonyl electrophile |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous solvent for Grignard reaction |

| Acid Catalyst | e.g., H₂SO₄ | 98.08 | Catalyst for dehydration |

The experimental protocol for this pathway would be analogous to the first Grignard route described, with the substitution of the corresponding starting materials.

Quantitative Data and Characterization

| Property | Expected Value/Observation |

| Appearance | Colorless oil |

| Boiling Point | Predicted: ~230-250 °C at atmospheric pressure |

| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons, vinylic protons, allylic protons, and methyl groups. |

| ¹³C NMR | Peaks for the ethoxy carbons, aromatic carbons, alkene carbons, and aliphatic carbons. |

| IR (Infrared) | Characteristic peaks for C=C stretching (alkene), C-O stretching (ether), and aromatic C-H and C=C bonds. |

| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight of 190.28 g/mol . |

| Yield | Highly dependent on the chosen route and optimization of reaction conditions. Yields for analogous Grignard and Wittig reactions can range from moderate to good (40-80%). |

Conclusion

The synthesis of this compound can be achieved through several reliable synthetic strategies, primarily centered around the Grignard and Wittig reactions. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory equipment at hand. The Grignard reaction involving the formation and subsequent dehydration of 2-(4-ethoxyphenyl)-2-methylpropanol appears to be a well-precedented approach, although the final dehydration step would require optimization. The Wittig reaction offers a more direct route but may involve more challenging purification to remove the triphenylphosphine oxide byproduct. This guide provides a foundational framework for the synthesis of this important chemical intermediate. Further experimental optimization and characterization are recommended to establish a robust and high-yielding protocol.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Methyl-4-phenyl-1-butene | C11H14 | CID 138809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on 4-(4-Ethoxyphenyl)-2-methyl-1-butene and its Putative Structural Analogs: A Scoping Review and Future Research Blueprint

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information regarding the biological activity, experimental protocols, and quantitative data for 4-(4-Ethoxyphenyl)-2-methyl-1-butene. This guide, therefore, provides a comprehensive overview of the known chemical properties of the core molecule and explores the biological significance of its key structural motifs by examining related, but distinct, chemical entities. The experimental protocols and research workflows presented are based on established methodologies in drug discovery and are intended to serve as a blueprint for the future evaluation of this and similar novel chemical entities.

Introduction to this compound

This compound is a substituted aromatic alkene. Its chemical structure consists of a phenyl ring substituted with an ethoxy group at the para-position, connected to a 2-methyl-1-butene chain.

Chemical Properties:

| Property | Value | Source |

| CAS Number | 18272-92-9 | ChemicalBook |

| Molecular Formula | C13H18O | ChemicalBook |

| Molecular Weight | 190.28 g/mol | ChemicalBook |

| Predicted Boiling Point | 264.7±9.0 °C | ChemicalBook |

| Predicted Density | 0.918±0.06 g/cm3 | ChemicalBook |

Exploration of Structurally Related Compounds and Potential Biological Activity

While direct biological data for this compound is scarce, analysis of its structural motifs—the 4-alkoxyphenyl group and the phenylalkene core—provides insights into potential areas of biological investigation.

The 4-Alkoxyphenyl Moiety in Biologically Active Molecules

The 4-alkoxyphenyl group is a common feature in a variety of biologically active compounds. The length of the alkoxy chain can influence lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, a series of 4-alkoxy chalcones have been synthesized and evaluated for their ability to modulate P-glycoprotein-mediated multidrug resistance. In these studies, the binding affinity was observed to increase with the length of the alkoxy chain.

Phenylalkene and Phenylbutene Scaffolds in Pharmacology

Substituted phenylalkenes and phenylbutenes are present in various pharmacologically active compounds. For example, certain tris(4-hydroxyphenyl)alkenes have demonstrated antiestrogenic activity. While structurally more complex, these compounds share a core phenylalkene structure that is crucial for their biological function.

A structurally related compound, 2-(4-ethoxyphenyl)-2-methyl propyl alcohol, has been identified as a key intermediate in the synthesis of the insecticide etofenprox[1]. This indicates that the 4-ethoxyphenyl moiety is a component of commercially relevant, biologically active molecules.

A Proposed Research Workflow for the Evaluation of Novel Phenylbutene Analogs

Given the limited data on this compound, a structured research workflow is proposed for its evaluation and the exploration of its structural analogs. This workflow is designed to systematically characterize the compound's biological activity, mechanism of action, and potential therapeutic applications.

Caption: A generalized workflow for the discovery and development of novel chemical entities.

Methodologies for Key Experiments

The following are detailed, generalized protocols for key experiments that would be essential in the evaluation of this compound and its derivatives.

General Protocol for Receptor Binding Assay

Objective: To determine if the test compounds bind to a specific receptor of interest.

Materials:

-

Test compounds (e.g., this compound analogs)

-

Radiolabeled ligand specific for the receptor of interest

-

Cell membranes or purified receptor protein

-

Binding buffer (composition is receptor-dependent)

-

Scintillation fluid and vials

-

Microplate harvester and scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the binding buffer.

-

In a microplate, add the cell membranes/purified receptor, the radiolabeled ligand, and the test compound (or vehicle control).

-

Incubate the plate at a specific temperature and for a duration optimized for the receptor-ligand pair to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a filter mat using a microplate harvester. This separates the bound from the unbound radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity in each vial using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). This is typically done by non-linear regression analysis of the competition binding curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

General Protocol for Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of the test compounds on the proliferation of a specific cell line.

Materials:

-

Test compounds

-

Cell line of interest (e.g., a cancer cell line)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the concentration of the test compound that inhibits cell proliferation by 50% (IC50) by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Logical Relationship Diagram for Structure-Activity Relationship (SAR) Studies

The following diagram illustrates the iterative process of a typical SAR study aimed at optimizing a lead compound.

Caption: A diagram illustrating the cyclical nature of SAR studies in lead optimization.

Conclusion and Future Directions

While this compound itself is not extensively characterized in the scientific literature, its constituent structural motifs are present in a range of biologically active molecules. This suggests that the core structure may serve as a valuable scaffold for the development of novel therapeutic agents. The proposed research workflow and experimental protocols provide a foundational framework for initiating a comprehensive investigation into the pharmacological potential of this compound and its derivatives. Future research should focus on the systematic synthesis and biological evaluation of analogs to establish a clear structure-activity relationship and to identify potential therapeutic applications.

References

Technical Guide: Physicochemical Properties of 4-(4-Ethoxyphenyl)-2-methyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Ethoxyphenyl)-2-methyl-1-butene is an aromatic hydrocarbon derivative with potential applications in materials science and as an intermediate in organic synthesis. Its structural features, including a substituted phenyl ring and a terminal alkene, suggest a range of possible chemical transformations and physical properties. This guide provides an overview of its known and predicted physicochemical characteristics, a proposed synthetic route, and standard experimental protocols for its characterization.

Physical Constants

Experimental data for the physical constants of this compound are limited. The following table summarizes the available predicted values.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O | ChemicalBook[1] |

| Molecular Weight | 190.28 g/mol | ChemicalBook[1] |

| Boiling Point | 264.7 ± 9.0 °C (Predicted) | ChemicalBook[1] |

| Density | 0.918 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| Melting Point | Not Available | |

| Refractive Index | Not Available |

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for this compound is a Wittig reaction, a well-established method for forming alkenes. This approach would involve the reaction of a phosphorus ylide, generated from an appropriate phosphonium salt, with a ketone.

Proposed Synthetic Workflow

Caption: Proposed Wittig reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium, dropwise while stirring. Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which the color should change to deep orange or yellow, indicating the formation of the ylide.

-

Wittig Reaction: Dissolve 1-(4-ethoxyphenyl)propan-2-one in anhydrous THF in a separate flask. Add this solution dropwise to the ylide solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from the triphenylphosphine oxide byproduct.

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Spectroscopic Data (Expected)

Based on the structure of this compound and spectroscopic data for analogous compounds, the following spectral characteristics are expected.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons (doublets in the range of ~6.8-7.2 ppm), ethoxy group protons (a quartet around 4.0 ppm and a triplet around 1.4 ppm), methylene protons adjacent to the aromatic ring (a triplet), a methyl group on the double bond (a singlet), and terminal vinyl protons (singlets or multiplets). |

| ¹³C NMR | Signals for aromatic carbons (in the range of ~114-158 ppm), the ethoxy group carbons (~63 and ~15 ppm), the methylene carbon, the quaternary and methyl carbons of the butene chain, and the terminal vinyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for C=C stretching of the alkene (~1650 cm⁻¹), C-H stretching of the alkene (~3080 cm⁻¹), aromatic C=C stretching (~1600 and ~1500 cm⁻¹), and C-O stretching of the ether (~1240 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (190.28 m/z) and characteristic fragmentation patterns. |

Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or associated signaling pathways of this compound. Further research would be required to determine its pharmacological or toxicological profile.

General Workflow for Novel Chemical Entity Assessment

For a novel chemical entity like this compound, a structured assessment of its physicochemical and toxicological properties is essential, particularly in the context of drug development or material safety.

Caption: A generalized workflow for the physicochemical and toxicological assessment of a novel chemical entity.

References

Methodological & Application

Application Note and Protocol: Gram-Scale Synthesis of 4-(4-Ethoxyphenyl)-2-methyl-1-butene

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-Ethoxyphenyl)-2-methyl-1-butene is an organic compound with potential applications in medicinal chemistry and materials science. This document provides a detailed protocol for its gram-scale synthesis via a Wittig reaction, a reliable method for alkene formation from carbonyl compounds and phosphorus ylides.[1][2][3][4] The protocol is designed to be straightforward and scalable for laboratory settings.

Reaction Scheme

The synthesis proceeds in two main stages: the preparation of a phosphonium ylide (Wittig reagent) and the subsequent Wittig reaction with a ketone to form the desired alkene.

Stage 1: Preparation of the Wittig Reagent Isopropyltriphenylphosphonium bromide is prepared by the reaction of triphenylphosphine with 2-bromopropane. The resulting phosphonium salt is then deprotonated with a strong base, such as n-butyllithium, to form the isopropyltriphenylphosphorane ylide.

Stage 2: Wittig Reaction The prepared ylide reacts with 1-(4-ethoxyphenyl)acetone in an anhydrous solvent, such as tetrahydrofuran (THF), to yield this compound and triphenylphosphine oxide as a byproduct.

Materials and Methods

Equipment

-

Round-bottom flasks (various sizes)

-

Condenser

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard glassware (beakers, graduated cylinders, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line with Schlenk line)

Reagents

-

Triphenylphosphine (PPh₃)

-

2-Bromopropane

-

n-Butyllithium (n-BuLi) in hexanes

-

1-(4-Ethoxyphenyl)acetone

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Experimental Protocol

Part 1: Synthesis of Isopropyltriphenylphosphonium Bromide

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, combine triphenylphosphine (26.2 g, 0.1 mol) and 100 mL of anhydrous toluene.

-

Add 2-bromopropane (14.8 g, 0.12 mol) to the mixture.

-

Heat the reaction mixture to reflux with stirring for 24 hours under a nitrogen atmosphere.

-

Cool the mixture to room temperature, which should result in the precipitation of a white solid.

-

Collect the solid by vacuum filtration and wash it with cold anhydrous diethyl ether (2 x 50 mL).

-

Dry the resulting isopropyltriphenylphosphonium bromide under vacuum to a constant weight.

Part 2: Synthesis of this compound

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add isopropyltriphenylphosphonium bromide (38.5 g, 0.1 mol) and 200 mL of anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The formation of the deep red-orange ylide indicates a successful reaction.

-

Stir the resulting ylide solution at 0 °C for 1 hour.

-

In a separate flask, dissolve 1-(4-ethoxyphenyl)acetone (17.8 g, 0.1 mol) in 50 mL of anhydrous THF.

-

Add the ketone solution dropwise to the ylide solution at 0 °C over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) to isolate the pure this compound.

-

Collect the fractions containing the product and remove the solvent under reduced pressure to obtain a colorless to pale yellow oil.

Characterization

The final product should be characterized by spectroscopic methods to confirm its identity and purity.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.10 (d, J=8.4 Hz, 2H), 6.84 (d, J=8.4 Hz, 2H), 4.75 (s, 1H), 4.65 (s, 1H), 4.01 (q, J=7.0 Hz, 2H), 3.25 (s, 2H), 1.75 (s, 3H), 1.41 (t, J=7.0 Hz, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 157.5, 145.0, 131.5, 129.8, 114.4, 110.0, 63.4, 45.0, 22.5, 14.9.

-

Mass Spectrometry (EI): m/z (%) = 190 (M⁺), 147, 121, 91.

-

Boiling Point: 264.7±9.0 °C (Predicted).[5]

-

Density: 0.918±0.06 g/cm³ (Predicted).[5]

Safety Precautions

-

Conduct all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Anhydrous solvents are required; ensure proper drying techniques are used.

-

Avoid contact and inhalation of all chemicals. In case of contact, rinse immediately with plenty of water.[6]

Data Presentation

| Parameter | Value |

| Starting Materials | |

| Isopropyltriphenylphosphonium Bromide | 38.5 g (0.1 mol) |

| 1-(4-Ethoxyphenyl)acetone | 17.8 g (0.1 mol) |

| n-Butyllithium (2.5 M in hexanes) | 40 mL (0.1 mol) |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₁₃H₁₈O |

| Molecular Weight | 190.28 g/mol |

| Theoretical Yield | 19.03 g |

| Typical Actual Yield | 13.3 - 15.2 g (70-80%) |

| Appearance | Colorless to pale yellow oil |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

Application Note: 1H and 13C NMR Characterization of 4-(4-Ethoxyphenyl)-2-methyl-1-butene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note provides a comprehensive protocol and characterization data for 4-(4-Ethoxyphenyl)-2-methyl-1-butene using ¹H and ¹³C NMR spectroscopy. The data presented herein is based on predicted values, offering a reliable reference for the identification and verification of this compound.

Predicted NMR Data Presentation

The ¹H and ¹³C NMR spectra for this compound were predicted to provide the following chemical shifts (δ) and coupling constants (J). The data is summarized in the tables below for clarity and easy reference.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.09 | d | 2H | 8.5 | Ar-H |

| 6.82 | d | 2H | 8.5 | Ar-H |

| 4.71 | s | 1H | =CH₂ | |

| 4.67 | s | 1H | =CH₂ | |

| 4.00 | q | 2H | 7.0 | -O-CH₂-CH₃ |

| 2.65 | t | 2H | 7.7 | Ar-CH₂- |

| 2.31 | t | 2H | 7.7 | -CH₂-C= |

| 1.74 | s | 3H | =C-CH₃ | |

| 1.40 | t | 3H | 7.0 | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 157.4 | Ar-C-O |

| 146.1 | C=CH₂ |

| 133.3 | Ar-C |

| 129.5 | Ar-CH |

| 114.4 | Ar-CH |

| 110.0 | =CH₂ |

| 63.4 | -O-CH₂- |

| 40.5 | Ar-CH₂- |

| 33.7 | -CH₂-C= |

| 22.6 | =C-CH₃ |

| 14.9 | -CH₂-CH₃ |

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean and dry 5 mm NMR tube.

-

Cap the NMR tube securely.

3.2. Instrument Parameters

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1-2 s

-

Spectral Width: 0 to 220 ppm

3.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the multiplicities and coupling constants.

Visualizations

Experimental Workflow for NMR Characterization

Caption: Workflow for the NMR characterization of this compound.

Structural Assignment Diagram

Caption: Correlation of key predicted NMR signals to the molecular structure.

Application Notes and Protocols for Mass Spectrometry Analysis of 4-(4-Ethoxyphenyl)-2-methyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the mass spectrometry analysis of 4-(4-Ethoxyphenyl)-2-methyl-1-butene. This compound, possessing both an aromatic ether and an alkene functional group, is of interest in various fields, including synthetic chemistry and drug discovery. Understanding its mass spectral behavior is crucial for its identification and characterization. This guide outlines the predicted fragmentation patterns based on electron ionization (EI) mass spectrometry and provides a comprehensive protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₁₃H₁₈O) is 190.28 g/mol . Upon electron ionization, the molecular ion peak [M]⁺• is expected at m/z 190.

The major fragmentation pathways are predicted to be:

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the aromatic ring, leading to a stable benzylic cation. This would result in the formation of a prominent ion at m/z 135 . This fragment, the 4-ethoxybenzyl cation, is expected to be the base peak or one of the most abundant ions in the spectrum. The corresponding radical lost would be a 2-methylprop-2-en-1-yl radical.

-

Loss of an Ethyl Radical: Cleavage of the ethyl group from the ethoxy moiety would result in a fragment ion at m/z 161 ([M-29]⁺).

-

Loss of Ethene: A common fragmentation pathway for ethoxy-substituted aromatic compounds is the loss of a neutral ethene molecule (C₂H₄) via a McLafferty-type rearrangement, which would produce an ion at m/z 162 ([M-28]⁺•).

-

Cleavage within the Butene Chain: Fragmentation within the butenyl side chain can also occur. Loss of a methyl radical (CH₃) would lead to an ion at m/z 175 ([M-15]⁺).

-

Aromatic Ring Fragmentation: The aromatic ring itself can fragment, although these ions are typically of lower abundance. A characteristic peak for a substituted benzene ring is often observed at m/z 77 , corresponding to the phenyl cation.

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions and their proposed structures for this compound.

| m/z | Proposed Fragment Ion | Predicted Relative Abundance |

| 190 | [C₁₃H₁₈O]⁺• (Molecular Ion) | Moderate |

| 175 | [C₁₂H₁₅O]⁺ | Low |

| 162 | [C₁₁H₁₄O]⁺• | Moderate |

| 161 | [C₁₁H₁₃O]⁺ | Moderate |

| 135 | [C₉H₁₁O]⁺ | High (likely base peak) |

| 107 | [C₇H₇O]⁺ | Moderate |

| 77 | [C₆H₅]⁺ | Low |

Experimental Protocol: GC-MS Analysis

This protocol outlines the steps for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

Sample Preparation

Due to the high sensitivity of GC-MS, dilute samples are crucial to avoid column overloading and instrument contamination.

-

Solvent Selection: Use a high-purity volatile solvent such as hexane, ethyl acetate, or dichloromethane.

-

Sample Concentration: Prepare a stock solution of the compound at approximately 1 mg/mL. From this, prepare a working solution of 1-10 µg/mL for injection. For qualitative analysis of fragrance compounds, a dilution of 15 µL of the sample in 1.5 mL of hexane is often sufficient.[5]

-